molecular formula C3H6Cl2O B564493 2,3-Dichloro-1-propanol-d5 CAS No. 1189730-34-4

2,3-Dichloro-1-propanol-d5

Cat. No.: B564493
CAS No.: 1189730-34-4
M. Wt: 134.011
InChI Key: ZXCYIJGIGSDJQQ-UXXIZXEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-1-propanol-d5 is a deuterium-labeled version of 2,3-Dichloro-1-propanol. It is an important compound in the field of organic chemistry, particularly used as a stable isotope-labeled compound for various research purposes. The deuterium labeling helps in tracing and quantifying the compound during drug development and other scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dichloro-1-propanol-d5 involves the reaction of 2,3-Dichloro-1-propanol with deuterium gas. This process replaces the hydrogen atoms in the compound with deuterium atoms, resulting in the deuterium-labeled version . The reaction typically requires controlled conditions, including specific temperatures and pressures to ensure the efficient incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely and efficiently. The final product is purified and tested to ensure its isotopic purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1-propanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dichloro-1-propanol-d5 is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-1-propanol-d5 is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantifying studies. The presence of deuterium atoms alters its physical and chemical properties slightly, making it more stable and providing distinct advantages in various research applications .

Properties

IUPAC Name

2,3-dichloro-1,1,2,3,3-pentadeuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCYIJGIGSDJQQ-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675829
Record name 2,3-Dichloro(~2~H_5_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189730-34-4
Record name 2,3-Dichloro(~2~H_5_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.